molecular formula C8H6N2O3 B2845084 2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 10128-88-8

2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B2845084
CAS No.: 10128-88-8
M. Wt: 178.147
InChI Key: OJVRSMPJIJWLIO-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features the pyrrolo[3,4-c]pyridine scaffold, which is one of the six isomers where a pyrrole ring is fused to a pyridine nucleus . This core structure is a key pharmacophore found in various natural alkaloids and is the subject of extensive pharmacological research due to its diverse biological potential . While specific data on this hydroxymethyl derivative is limited, research on closely related analogues reveals a promising spectrum of biological activity. Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been investigated as potent analgesic agents. Studies show that some compounds in this class exhibit efficacy comparable to morphine in standard "writhing" tests, while demonstrating significantly lower toxicity, making them compelling candidates for the development of new pain management therapeutics . Furthermore, these derivatives often display sedative properties, such as the inhibition of spontaneous locomotor activity and the potentiation of thiopental-induced sleep . Beyond the central nervous system, the pyrrolo[3,4-c]pyridine scaffold shows other valuable activities. It serves as a core structure in compounds that act as GPR119 agonists for the potential treatment of type 2 diabetes and obesity , and some derivatives have been identified as effective aldose reductase inhibitors, which may help mitigate secondary complications of diabetes mellitus . The presence of the hydroxymethyl group on this scaffold offers a versatile handle for further chemical modification, allowing researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies and to optimize pharmacological properties. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not meant for human consumption or diagnostic applications. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(hydroxymethyl)pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-4-10-7(12)5-1-2-9-3-6(5)8(10)13/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVRSMPJIJWLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N(C2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization step often requires specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research has demonstrated that 2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione possesses various biological activities:

  • Analgesic Properties : Studies indicate that this compound has analgesic effects comparable to established pain relievers such as morphine and aspirin. It has been effective in animal models for pain management.
  • Sedative Effects : In addition to analgesia, derivatives of this compound have shown sedative properties, suggesting potential applications in treating anxiety and sleep disorders.
  • Antibacterial and Anticancer Activity : Some derivatives have demonstrated significant antibacterial and anticancer properties, indicating their potential use in treating infections and tumors .

Case Studies

Several studies highlight the applications of this compound in drug discovery:

  • Study on Analgesics : A comparative study assessed the analgesic efficacy of various derivatives against standard drugs. Results indicated that specific modifications to the hydroxymethyl group significantly enhanced pain relief without increasing side effects.
  • Anticancer Research : Another study explored the anticancer potential of derivatives against various cancer cell lines. The findings revealed promising results, with certain compounds exhibiting potent cytotoxic effects while maintaining low toxicity to normal cells .

Mechanism of Action

The mechanism by which 2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Analgesic and Sedative Derivatives

  • Derivatives 33a–33h (Szkatuła et al., 2020): These compounds feature substitutions such as benzyl-piperidinylpropyl groups at the 2-position. Derivatives 33b and 33d exhibited the strongest sedative effects, reducing locomotor activity in mice by 40–60% and prolonging thiopental anesthesia by 2–3 hours. Their analgesic potency in the hot-plate test exceeded acetylsalicylic acid (ASA) by 30–50% .
  • Compounds 30a–30e (Sladowska et al., 2005): Structural modifications, including methoxy groups at the phenyl ring or tetrahydroisoquinoline substitutions, enhanced analgesic activity. Compound 30a showed 80% inhibition in the writhing test, outperforming ASA but with lower efficacy than later derivatives .
  • Target Compound : The hydroxymethyl group may confer moderate analgesic activity due to hydrogen-bonding interactions with pain-related receptors, though direct evidence is lacking.

Antidiabetic Derivatives

  • 4-Phenoxy-6-methyl Derivatives (Knutsen et al.): Substitution at the 4-position with phenoxy groups enhanced glucose uptake in muscle and fat cells at 0.3–100 µM. The phenoxy group’s electron-withdrawing properties were critical for insulin sensitivity modulation, achieving 70–90% of maximal insulin response .
  • Target Compound : The 2-hydroxymethyl substituent is unlikely to directly influence glucose metabolism, as antidiabetic activity is strongly position-dependent.

Antimicrobial Derivatives

  • 7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl) (van der Westhuyzen et al., 2015): This derivative demonstrated potent antimycobacterial activity (MIC = 0.065 µM) against Mycobacterium tuberculosis (Mtb). The chlorobenzyl and oxadiazole groups contributed to target specificity for the QcrB subunit in cytochrome bd oxidase .
  • Target Compound : Without halogen or heterocyclic substituents, antimicrobial activity is unlikely unless further optimized.

Stability and Degradation

  • Alkaline Hydrolysis (Muszalska, 2010): Pyrrolopyridine-diones with N-alkyl or alkoxy substituents undergo C1-N2 bond cleavage at pH 10.5, yielding isonicotinic acid derivatives. The hydroxymethyl group in the target compound may increase susceptibility to hydrolysis compared to methoxy or aryl-substituted analogs .

Pharmacokinetic Considerations

  • Metabolic Stability : Derivatives with ester linkages (e.g., antimycobacterial compounds) face metabolic instability, necessitating optimization for improved PK profiles. The hydroxymethyl group’s polarity may enhance aqueous solubility but reduce membrane permeability compared to lipophilic analogs like 33b or 33d .

Data Tables

Table 1: Comparative Analysis of Key Pyrrolopyridine-dione Derivatives

Compound Name/ID Substituents Biological Activity Potency/Notes References
2-(Hydroxymethyl)-derivative 2-hydroxymethyl Hypothetical analgesic Structural analog; untested -
33b (Szkatuła et al., 2020) 2-[2-hydroxy-3-(4-benzylpiperidinyl)] Sedative/Analgesic 50% locomotor inhibition; 3x ASA potency
4-Phenoxy-6-methyl (Knutsen et al.) 4-phenoxy, 6-methyl Antidiabetic 90% insulin sensitivity at 10 µM
7-Amino-2-(3-chlorobenzyl) 7-amino, 3-chlorobenzyl Antimycobacterial MIC = 0.065 µM vs. Mtb
30a (Sladowska et al., 2005) N-aryl piperazine Analgesic 80% writhing test inhibition

Table 2: Stability and Pharmacokinetic Profiles

Compound Type Alkaline Stability (pH 10.5) Metabolic Stability Solubility
2-Hydroxymethyl derivative Low (predicted hydrolysis) Moderate (polar group) High aqueous solubility
33b (benzylpiperidinyl) High High (lipophilic) Low
4-Phenoxy derivatives Moderate High Moderate
Ester-linked antimycobacterial Low Optimized for stability Variable

Biological Activity

2-(Hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound belonging to the pyrrolo[3,4-c]pyridine family, recognized for its distinctive bicyclic structure that combines a pyrrole and a pyridine moiety. This compound has gained attention due to its diverse biological activities, including analgesic, sedative, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of this compound is C₇H₈N₂O₃. The presence of the hydroxymethyl group enhances its reactivity and allows for further functionalization through nucleophilic substitutions and condensation reactions. The compound's unique structure contributes to its biological activities and potential therapeutic applications.

Analgesic and Sedative Properties

Research has demonstrated that derivatives of this compound exhibit significant analgesic effects. In a study involving various derivatives tested in the "writhing" and "hot plate" tests, several compounds were found to be more effective than aspirin and comparable to morphine in pain relief efficacy. The study indicated that these compounds also possess sedative properties, as they inhibited locomotor activity in mice and prolonged thiopental-induced sleep duration .

CompoundAnalgesic Activity (Writhing Test)Sedative Effect
AspirinBaselineMinimal
MorphineHighHigh
Derivative 9Comparable to MorphineSignificant
Derivative 11Higher than AspirinSignificant

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Studies indicate that certain derivatives exhibit notable antibacterial effects against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. For instance, specific derivatives have shown high antiproliferative activity against various cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The most potent derivative exhibited an IC50 value of 0.01 μM against MCF7 cells, demonstrating a high selectivity index. Mechanistic studies suggest that these compounds may induce apoptosis through interactions with key molecular targets such as COX-2 and CDK2 .

The biological effects of this compound are mediated through several mechanisms:

  • Interaction with Receptors: Binding to specific receptors involved in pain modulation and sedation.
  • Enzyme Inhibition: Inhibition of enzymes such as COX-2 contributes to its anti-inflammatory and analgesic properties.
  • Induction of Apoptosis: Activation of apoptotic pathways in cancer cells through modulation of signaling cascades involving MAPK pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of new derivatives based on the core structure. These derivatives were assessed for their analgesic and sedative properties using established animal models. The results indicated a strong correlation between structural modifications (such as alkyl linker length) and biological activity, providing insights for future drug design efforts aimed at optimizing therapeutic efficacy with minimal side effects .

Q & A

Q. What strategies are recommended for target identification in complex biological systems?

  • Methodological Answer : Use chemical proteomics with biotinylated analogs of the compound for pull-down assays. SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) combined with mass spectrometry identifies interacting proteins. CRISPR-Cas9 knockout models validate target relevance in cellular pathways .

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